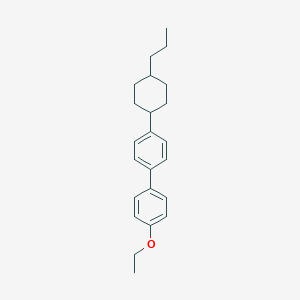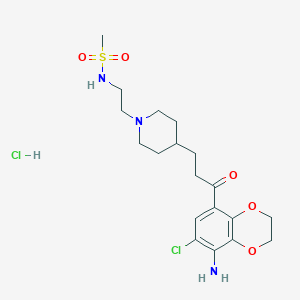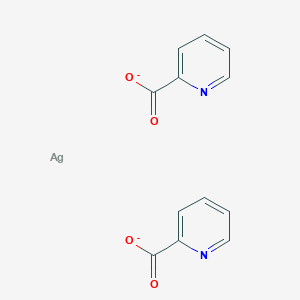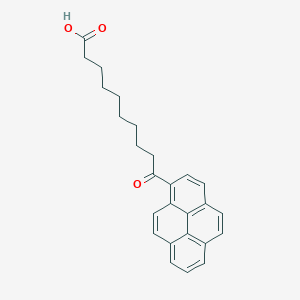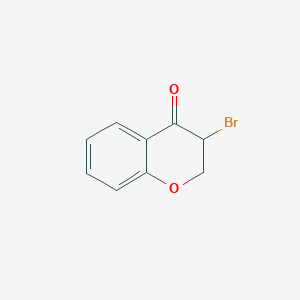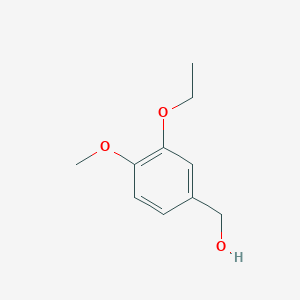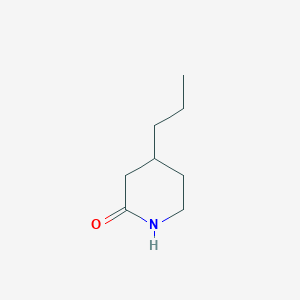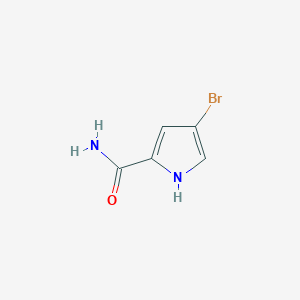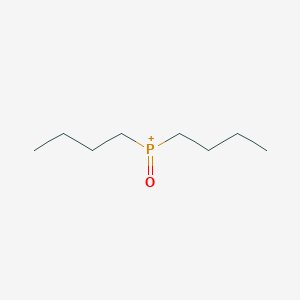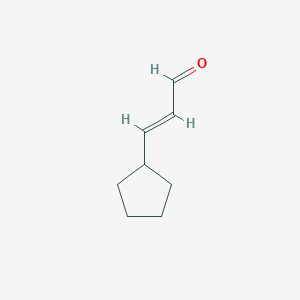
2-Propenal, 3-cyclopentyl-, (2E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenal, 3-cyclopentyl-, (2E)-, also known as (E)-3-cyclopentylacrylaldehyde, is an organic compound with the molecular formula C8H12O and a molecular weight of 124.18 g/mol . This compound is characterized by the presence of a cyclopentyl group attached to a propenal moiety, with the double bond in the (2E) configuration.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenal, 3-cyclopentyl-, (2E)- can be achieved through various synthetic routes. One common method involves the aldol condensation of cyclopentanone with acrolein under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 2-Propenal, 3-cyclopentyl-, (2E)- often involves large-scale aldol condensation reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the product from reaction mixtures .
化学反应分析
Types of Reactions
2-Propenal, 3-cyclopentyl-, (2E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 3-cyclopentylpropanoic acid.
Reduction: Formation of 3-cyclopentylpropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Propenal, 3-cyclopentyl-, (2E)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
作用机制
The mechanism of action of 2-Propenal, 3-cyclopentyl-, (2E)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also participate in redox reactions, influencing cellular oxidative stress pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its use in drug development or as a chemical reagent .
相似化合物的比较
Similar Compounds
Cinnamaldehyde: Similar structure with a phenyl group instead of a cyclopentyl group.
Crotonaldehyde: Similar structure with a methyl group instead of a cyclopentyl group.
Cyclopentylacetylene: Contains a cyclopentyl group but with an alkyne moiety instead of an aldehyde.
Uniqueness
2-Propenal, 3-cyclopentyl-, (2E)- is unique due to the presence of the cyclopentyl group, which imparts distinct chemical and physical properties.
属性
IUPAC Name |
(E)-3-cyclopentylprop-2-enal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-7-3-6-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2/b6-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNAQNGWDXASLM-ZZXKWVIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C=CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)/C=C/C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of (E)-3-cyclopentylacrylaldehyde in the synthesis of INCB018424?
A1: (E)-3-cyclopentylacrylaldehyde serves as a key starting material in the enantioselective synthesis of INCB018424. The synthesis utilizes an organocatalytic asymmetric aza-Michael addition reaction. In this reaction, pyrazole derivatives react with (E)-3-cyclopentylacrylaldehyde in the presence of a chiral diarylprolinol silyl ether catalyst []. This reaction results in the formation of a chiral Michael adduct, which is a crucial intermediate in the multi-step synthesis of INCB018424. The enantioselectivity of the aza-Michael addition is crucial to obtain the desired enantiomer of INCB018424, which is essential for its biological activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
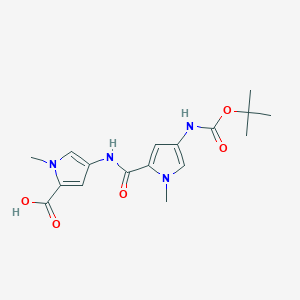
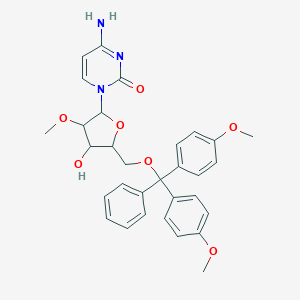

![Indeno[2,1-a]indene-5,10-dione](/img/structure/B190121.png)
